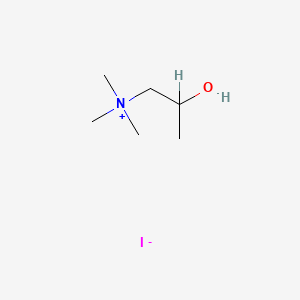

Methylcholine iodide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Environmental Role of Methyl Iodide

Methyl iodide, also known as methyl iodide, plays a significant role in the natural iodine cycle, particularly in atmospheric ozone chemistry. Research has revealed that a variety of terrestrial and marine bacteria are capable of methylating iodide, thereby contributing to the transfer of iodine from ecosystems into the atmosphere. This biogenic production of methyl iodide is crucial for understanding its environmental impact and distribution (Amachi et al., 2001).

Photochemical Reactions

Methyl iodide is involved in complex photochemical reactions that are crucial for understanding atmospheric chemistry. Studies on the photodissociation dynamics of methyl iodide have provided insights into its behavior under sunlight, which is important for atmospheric modeling and predicting its environmental fate (Guo, 1992).

Role in Photocatalysis

Innovative research has demonstrated the potential of using methylammonium lead iodide, a compound related to methyl iodide, in photocatalytic applications such as hydrogen generation from aqueous solutions. This highlights the broader implications of iodide compounds in renewable energy technologies (Park et al., 2016).

Environmental Transport and Transformation

Understanding the distribution and transformations of iodine, including compounds like methyl iodide, in the environment is essential for ecological and atmospheric studies. Research indicates that biological production and subsequent photolytic dissociation of methyl iodide significantly influence the atmospheric and terrestrial iodine cycles (Whitehead, 1984).

Analytical Applications

Methyl iodide has also been utilized in analytical chemistry, particularly in the derivatization of molecules for gas chromatography analyses. This application is crucial for the quantitative determination of various compounds, showcasing the versatility of methyl iodide in scientific research (Deruaz et al., 1991).

Wirkmechanismus

Target of Action

Methylcholine iodide, also known as Methacholine, primarily targets the M3 muscarinic receptors in the lungs . These receptors play a crucial role in the contraction of smooth muscle in the airways, a phenomenon associated with airway hyperresponsiveness (AHR) .

Mode of Action

Methylcholine iodide is a non-specific cholinergic agonist (parasympathomimetic) that interacts with its targets, the muscarinic receptors, to induce bronchoconstriction . In patients with AHR, a lower dose of Methylcholine iodide is required to induce bronchoconstriction, which forms the basis for the methacholine challenge test to diagnose AHR .

Biochemical Pathways

The biochemical pathways affected by Methylcholine iodide primarily involve the stimulation of M3 muscarinic receptors that lead to the contraction of the airway smooth muscle (ASM) . This results in bronchoconstriction, a characteristic feature of conditions like asthma .

Pharmacokinetics

Methylcholine iodide has a charged quaternary amine structure, rendering it insoluble in lipid cell membranes . It is broken down at a relatively slow rate within the body, due to its relative resistance to acetylcholinesterases .

Result of Action

The primary result of Methylcholine iodide’s action is bronchoconstriction, which is more significant in patients with asthma than those without . This bronchoconstriction is used diagnostically in the methacholine challenge test to identify bronchial hyperreactivity .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-hydroxypropyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILINVEQJRMPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437571 | |

| Record name | beta-Methylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylcholine iodide | |

CAS RN |

26112-50-5, 60154-19-0 | |

| Record name | Methylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does methylcholine iodide interact with its target and what are the downstream effects?

A1: Methylcholine iodide, specifically acetyl-β-methylcholine iodide (also known as methacholine), acts as a muscarinic receptor agonist. [, ] It binds to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. This binding leads to various downstream effects depending on the receptor subtype and its location. For instance, in the salivary glands, stimulation of muscarinic receptors by methacholine triggers increased saliva production. [, , ]

Q2: What is the role of methylcholine iodide in studying salivary secretion?

A2: Researchers have utilized methylcholine iodide to investigate salivary gland function in both healthy individuals and those with conditions like rheumatoid arthritis. [, ] By intravenously administering acetyl-β-methylcholine iodide and measuring salivary flow rate, researchers can assess the responsiveness of salivary glands to cholinergic stimulation. This helps in understanding the potential causes of dry mouth (xerostomia) and evaluating the effects of diseases or medications on salivary gland function.

Q3: What insights have been gained from using methylcholine iodide in studying patients with rheumatoid arthritis?

A3: Research using acetyl-β-methylcholine iodide has shown that individuals with rheumatoid arthritis tend to have lower parotid gland secretory rates compared to healthy controls when stimulated with both citric acid and methacholine. [] This suggests potential involvement of the autonomic nervous system or intrinsic salivary gland dysfunction in rheumatoid arthritis-associated dry mouth.

Q4: What is known about the structure of methylcholine iodide and its interaction with enzymes?

A4: While specific spectroscopic data isn't provided in the extracts, research has explored the stereochemistry of methylcholine iodide and its interaction with cholinesterase enzymes. [, ] Studies involving stereoisomeric lactoyl-β-methylcholine iodides helped elucidate the stereospecificity of cholinesterase and acetylcholinesterase, enzymes responsible for acetylcholine breakdown. Understanding these interactions is crucial as they influence the duration and intensity of cholinergic effects.

Q5: Are there any studies on the stability of methylcholine iodide in solution?

A5: Yes, research has investigated the stability of acetyl-β-methylcholine iodide (betacholyl) in solution. [] This is important for ensuring accurate dosing and efficacy of pharmaceutical formulations containing the compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B1624444.png)

![[(3,4,5-Trimethoxyphenoxy)methyl]oxirane](/img/structure/B1624445.png)